molecular formula C5H6N4O2S B8460298 2-Guanidino-thiazole-5-carboxylic acid

2-Guanidino-thiazole-5-carboxylic acid

Cat. No.: B8460298
M. Wt: 186.19 g/mol
InChI Key: FHYKCQRCKSUZGL-UHFFFAOYSA-N
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Description

2-Guanidino-thiazole-5-carboxylic acid is a thiazole derivative characterized by a guanidino group (-NH-C(NH)-NH₂) at the 2-position and a carboxylic acid (-COOH) at the 5-position of the thiazole ring. Thiazoles are heterocyclic compounds with broad biological relevance, including antimicrobial, antiviral, and anticancer activities .

Properties

Molecular Formula

C5H6N4O2S

Molecular Weight

186.19 g/mol

IUPAC Name

2-(diaminomethylideneamino)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C5H6N4O2S/c6-4(7)9-5-8-1-2(12-5)3(10)11/h1H,(H,10,11)(H4,6,7,8,9)

InChI Key

FHYKCQRCKSUZGL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)N=C(N)N)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities with 2-guanidino-thiazole-5-carboxylic acid, differing primarily in substituents or fused rings. Key differences in physicochemical properties, reactivity, and applications are highlighted.

2-Aminothiazole-5-carboxylic Acid (CID A164763)

  • Structure: Amino group (-NH₂) at position 2.
  • Similarity Score : 0.82 .
  • Molecular Formula : C₄H₃N₂O₂S.
  • Key Properties: Lower basicity compared to the guanidino derivative due to the absence of additional nitrogen atoms.
  • Applications : Intermediate in synthesizing bioactive molecules (e.g., Scheme 5 in describes phenylamide derivatives of this compound) .

2-(Ethylamino)-4-methyl-5-thiazolecarboxylic Acid

  • Structure: Ethylamino (-NH-CH₂CH₃) at position 2, methyl (-CH₃) at position 4.
  • Molecular Formula : C₇H₁₀N₂O₂S .
  • Key Properties :
    • Increased lipophilicity due to the ethyl and methyl groups, enhancing membrane permeability.
    • Stability influenced by pH and temperature, critical for formulation .
  • Applications : Explored in medicinal chemistry for its balanced solubility and reactivity.

3-Methoxy-1,2-thiazole-5-carboxylic Acid

  • Structure : Methoxy (-OCH₃) at position 3.
  • Purity : ≥95% (MDL: MFCD29762992) .
  • Key Properties :
    • Electron-withdrawing methoxy group reduces carboxylic acid acidity.
    • High purity ensures reliability in pharmaceutical and material science applications .
  • Applications : Used as a building block for drug candidates and advanced materials.

Methyl 2-Amino-4-methylthiazole-5-carboxylate

  • Structure: Methyl ester (-COOCH₃) at position 5, amino (-NH₂) at position 2.
  • Similarity Score : 0.96 .
  • Key Properties :
    • Ester group increases lipophilicity, favoring absorption but requiring hydrolysis for activation.
    • High similarity to the target compound suggests utility as a synthetic precursor.

Imidazo[2,1-b]thiazole-5-carboxylic Acid Derivatives

  • Structure : Fused imidazo-thiazole core (e.g., 6-ethyl-2-methyl variant, CID 118264292).
  • Molecular Formula : C₉H₁₀N₂O₂S .
  • Key Properties :
    • Additional nitrogen atoms in the fused ring enhance π-π stacking and hydrogen-bonding capabilities.
    • Substituents like ethyl or phenyl groups modulate steric and electronic effects .
  • Applications : Investigated for kinase inhibition and antimicrobial activity.

Data Table: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Key Properties Applications References
This compound Guanidino (-NH-C(NH)-NH₂), -COOH C₅H₆N₄O₂S High basicity, strong H-bonding Drug development (hypothetical) -
2-Aminothiazole-5-carboxylic acid -NH₂, -COOH C₄H₃N₂O₂S Moderate reactivity Synthetic intermediate
2-(Ethylamino)-4-methyl derivative -NH-CH₂CH₃, -CH₃ C₇H₁₀N₂O₂S Enhanced lipophilicity Medicinal chemistry
3-Methoxy derivative -OCH₃, -COOH C₅H₅NO₃S Reduced acidity, high purity Pharmaceuticals, materials
Methyl ester derivative -COOCH₃, -NH₂ C₆H₆N₂O₂S Lipophilic, prodrug potential Intermediate
Imidazo-thiazole derivatives Fused imidazole ring C₉H₁₀N₂O₂S Enhanced π-π interactions Kinase inhibitors, antimicrobials

Research Insights and Implications

Bioactivity Modulation: The guanidino group in this compound likely enhances target binding compared to amino or ethylamino analogs, as seen in guanidine-containing drugs like metformin .

Solubility and Formulation : Carboxylic acid derivatives (e.g., tizanidine salts in ) demonstrate the importance of salt formation for bioavailability, a strategy applicable to the target compound .

Synthetic Versatility : Structural analogs like methyl esters or methoxy-substituted thiazoles highlight the role of functional groups in tuning drug-like properties .

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